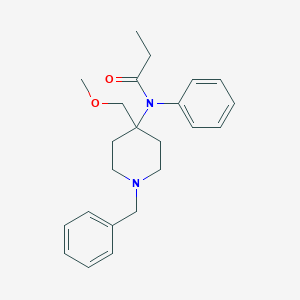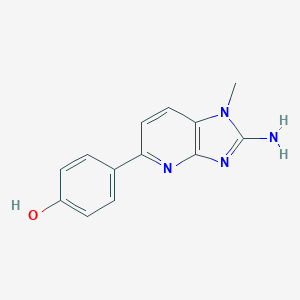
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, also known as PhIP, is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . It is also detected in products of animal origin, wine, beer, and smoked cheese .
Synthesis Analysis
PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ .Molecular Structure Analysis
The molecular formula of PhIP is C13H12N4 . It belongs to the class of pyridine heterocyclic amines and has a certain polarity .Chemical Reactions Analysis
The formation of PhIP is principally dependent on the temperature, heat transfer, and heating conditions . It is formed from heated products which contain sources of nitrogenous compounds, mainly heated foods of animal origin, such as proteins and creatine .Physical And Chemical Properties Analysis
PhIP has a molecular weight of 224.26 . It has a pKa value of 5.6 and is insoluble in water under alkaline conditions .Safety And Hazards
将来の方向性
Future research could focus on strategies to inhibit the formation of PhIP. These strategies mainly include evaluating the effect of process parameters on PhIP formation and adding plant extracts or natural antioxidants to identify possible inhibitors . For example, Zanthoxylum bungeanum Maxim. leaf extract has been shown to be rich in polyphenols, which are efficient tools for inhibiting the formation of HAs .
特性
CAS番号 |
126861-72-1 |
|---|---|
製品名 |
2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine |
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
4-(2-amino-1-methylimidazo[4,5-b]pyridin-5-yl)phenol |
InChI |
InChI=1S/C13H12N4O/c1-17-11-7-6-10(15-12(11)16-13(17)14)8-2-4-9(18)5-3-8/h2-7,18H,1H3,(H2,14,15,16) |
InChIキー |
UGJXOCBVCWTJFP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
正規SMILES |
CN1C2=C(N=C(C=C2)C3=CC=C(C=C3)O)N=C1N |
同義語 |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol; 2-Amino-4’-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



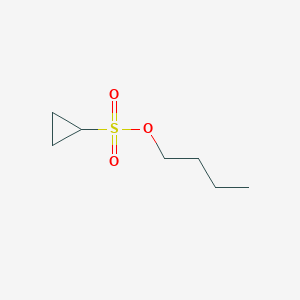
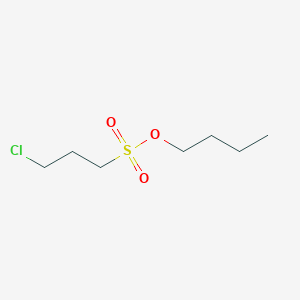
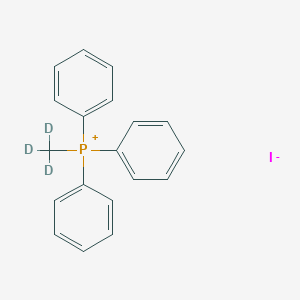
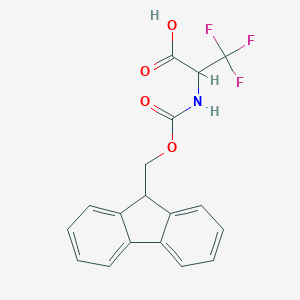
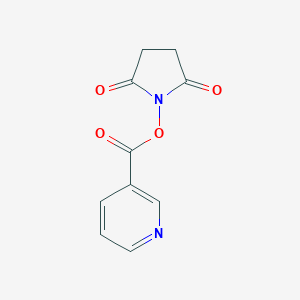
![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)


![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)
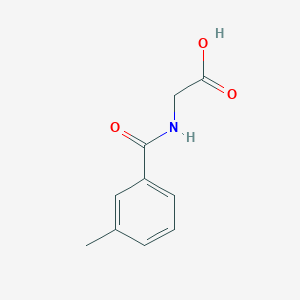

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)

